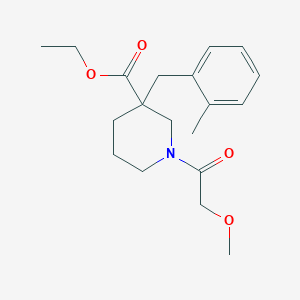
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide, also known as A771726, is a synthetic compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). This compound has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory diseases.
Mecanismo De Acción
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have a good safety profile and to be well-tolerated by patients. However, studies have shown that this compound can cause gastrointestinal side effects such as stomach ulcers and bleeding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is still much to learn about its pharmacokinetics, pharmacodynamics, and toxicity.
Direcciones Futuras
There are several future directions for the study of 2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide. One direction is to investigate its potential use in the treatment of other inflammatory diseases such as psoriasis and inflammatory bowel disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic efficacy. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in the treatment of various inflammatory diseases. Its mechanism of action involves the inhibition of COX-2, which reduces inflammation and pain. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which may lead to the development of new treatments for inflammatory diseases.
Métodos De Síntesis
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide can be synthesized by a multistep process starting from 2,5-dichlorophenol. The first step involves the conversion of 2,5-dichlorophenol to its sodium salt, which is then reacted with 2-ethylphenylacetyl chloride to form the intermediate product. This intermediate is then reacted with N,N-diethylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It has been shown to be effective in reducing pain, swelling, and stiffness associated with these diseases.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-11-5-3-4-6-14(11)19-16(20)10-21-15-9-12(17)7-8-13(15)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWAYAAQSGYZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4933242.png)
![1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4933250.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4933264.png)

![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole hydrobromide](/img/structure/B4933282.png)
![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)

![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
![methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4933308.png)
![3-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933314.png)
![1-(3-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933317.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4933334.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-phenyl-2-(2-pyridinylthio)vinyl]benzamide](/img/structure/B4933342.png)

